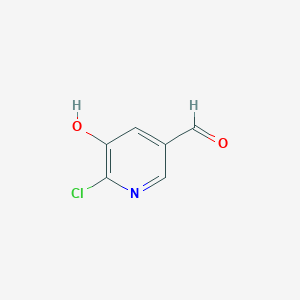

6-Chloro-5-hydroxynicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-hydroxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6-5(10)1-4(3-9)2-8-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIHSCCXRSXFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Chloro 5 Hydroxynicotinaldehyde

Electrophilic and Nucleophilic Reactivity Profiles of the Nicotinaldehyde Moiety

The electronic nature of 6-Chloro-5-hydroxynicotinaldehyde is shaped by the interplay of its constituent functional groups. The pyridine (B92270) ring, being an electron-deficient heterocycle, is generally less susceptible to electrophilic aromatic substitution than benzene (B151609). The presence of the electron-withdrawing chloro and aldehyde groups further deactivates the ring towards electrophiles. Conversely, these same groups, along with the nitrogen atom, activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

The aldehyde group itself is a primary site of electrophilic character, readily undergoing nucleophilic attack at the carbonyl carbon. The hydroxyl group, with its lone pairs of electrons, can act as a nucleophile. Its position ortho to the aldehyde can lead to intramolecular interactions and influence the reactivity of the carbonyl group.

Directed Transformations of the Hydroxyl and Aldehyde Functional Groups

The hydroxyl and aldehyde groups on the this compound scaffold are amenable to a range of selective transformations, allowing for the strategic elaboration of the molecule.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. The choice of base and electrophile is critical to prevent competing reactions at the pyridine nitrogen or the aldehyde.

The aldehyde functionality is a versatile handle for various transformations. It can participate in classic condensation reactions with amines to form imines, which can be further reduced to secondary amines. Wittig-type reactions can convert the aldehyde into an alkene, providing a route for carbon-carbon bond formation. Furthermore, oxidation of the aldehyde to a carboxylic acid can be achieved using standard oxidizing agents, furnishing the corresponding nicotinic acid derivative.

| Functional Group | Transformation | Reagents and Conditions | Product Type |

| Hydroxyl | O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Ether |

| Hydroxyl | O-Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine, Et3N) | Ester |

| Aldehyde | Imine Formation | Primary amine, Acid or base catalyst | Imine |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene |

| Aldehyde | Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | Carboxylic Acid |

Carbon-Hydrogen Bond Functionalization Adjacent to the Pyridine Ring

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying heterocyclic scaffolds. For pyridine derivatives, these reactions are often challenging due to the inherent electronic properties of the ring. However, recent advances in catalysis have enabled the regioselective functionalization of C-H bonds in pyridines.

In the case of this compound, the C-H bond at the C4 position is a potential site for functionalization. Directed metalation, where a directing group guides a metal to a specific C-H bond, is a common strategy. While the hydroxyl group can act as a directing group, its proximity to the chloro and aldehyde substituents may lead to complex regiochemical outcomes. Palladium-catalyzed C-H arylation is another promising approach for introducing aryl groups at specific positions on the pyridine ring. chemrxiv.org The regioselectivity of such reactions on this specific substrate would depend on the catalyst, ligands, and reaction conditions employed. Research on related 2-chloropyridines has shown that C-H functionalization can be achieved, offering potential pathways for the elaboration of this compound. mdpi.comnih.gov

Reductive Chemistry of the Aldehyde Group in Selective Conversions

The selective reduction of the aldehyde group in this compound is a key transformation for accessing the corresponding alcohol or methyl group.

Reduction of the aldehyde to a primary alcohol can be readily accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). This transformation is typically chemoselective, leaving the pyridine ring and the chloro substituent intact.

More forcing conditions, such as those employed in the Wolff-Kishner or Clemmensen reductions, can be used to completely reduce the aldehyde to a methyl group. However, the compatibility of these conditions with the other functional groups on the molecule must be carefully considered.

A particularly useful transformation is reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent to form a new C-N bond. This one-pot procedure provides a direct route to a variety of substituted aminomethylpyridines. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

| Transformation | Reagents and Conditions | Product Functional Group |

| Aldehyde Reduction | NaBH4, MeOH | Primary Alcohol |

| Reductive Amination | Amine, NaBH3CN or NaBH(OAc)3 | Secondary or Tertiary Amine |

6 Chloro 5 Hydroxynicotinaldehyde As a Strategic Synthetic Intermediate and Building Block

Role in the Construction of Complex Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606) and Phthalazine (B143731) Scaffolds)

Nitrogen-containing heterocycles are fundamental cores of many pharmaceuticals and functional materials. nih.govmdpi.com The synthesis of fused ring systems like quinolines and phthalazines often relies on strategic cyclization reactions from highly functionalized starting materials. chemicalbook.comnih.govbeilstein-journals.org For instance, quinoline synthesis can be achieved through methods like the Skraup, Doebner-von Miller, or Friedländer reactions, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or the reaction of an ortho-aminoaryl aldehyde or ketone with a methylene-containing compound. mdpi.com Phthalazine synthesis often commences from benzene (B151609) derivatives bearing substituents at the 1 and 2 positions, such as phthalic anhydride (B1165640) or phthalaldehyde, which react with hydrazine (B178648) or its derivatives. nih.govderpharmachemica.com

While a variety of substituted pyridines and other heterocycles are employed in the synthesis of such complex structures, beilstein-journals.org there is no specific mention in the reviewed literature of 6-Chloro-5-hydroxynicotinaldehyde being used as a precursor for either quinoline or phthalazine ring systems. The necessary reaction pathways and conditions for its conversion into these specific scaffolds have not been reported.

Application in the Development of Chemical Libraries for Research Purposes

Chemical libraries, which are large collections of diverse molecules, are essential for high-throughput screening and drug discovery. The generation of these libraries often depends on the use of versatile building blocks that can be readily modified to produce a wide range of derivatives. While heterocyclic compounds are a cornerstone of medicinal chemistry and are frequently used to generate such libraries, rsc.org there is no available data to suggest that this compound has been specifically utilized as a foundational scaffold for this purpose.

Design and Synthesis of Structurally Modified Derivatives of this compound

The modification of a lead compound is a critical step in optimizing its biological activity. This can involve altering functional groups to change properties like solubility, stability, or target binding. For this compound, potential modifications could include the oxidation or reduction of the aldehyde, etherification of the hydroxyl group, or nucleophilic substitution of the chlorine atom. However, specific examples and detailed research findings on the synthesis of such structurally modified derivatives are not present in the surveyed scientific literature. While many studies focus on creating derivatives of various heterocyclic cores, mdpi.comnih.gov none specifically address this compound.

Mechanistic Investigations of Reactions Involving 6 Chloro 5 Hydroxynicotinaldehyde

Elucidation of Reaction Pathways and Transition States

A comprehensive search of scientific literature did not yield specific studies on the elucidation of non-enzymatic reaction pathways or the characterization of transition states for reactions directly involving 6-Chloro-5-hydroxynicotinaldehyde. Research in this specific area appears to be limited.

Identification and Characterization of Key Intermediates (e.g., Organometallic Complexes)

There is a lack of available scientific literature identifying or characterizing key intermediates, such as organometallic complexes, in the context of reactions with this compound. While a patent exists describing the synthesis of the related 6-hydroxynicotinaldehyde (B33801) via catalytic hydrogenation of 6-hydroxynicotinoyl chloride, it does not provide detailed mechanistic information or characterization of intermediates. google.com

Kinetic Studies and Reaction Rate Determinants

Specific kinetic studies and the determination of reaction rate determinants for non-enzymatic reactions of this compound have not been reported in the available scientific literature. Kinetic analyses have been performed on other classes of compounds, such as the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) or the reactions of α,β-unsaturated carbonyls with halogens, but these are not directly applicable to this compound. nih.govresearchgate.net

Enzymatic Transformation Mechanisms of Nicotinate (B505614) Analogs (e.g., Decarboxylative Hydroxylation)

Significant mechanistic investigation has been focused on the enzymatic degradation of nicotinate analogs by the bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). nsf.govacs.orgnih.gov This enzyme, a Group A FAD-dependent monooxygenase, is a key player in the aerobic degradation of nicotinic acid in bacteria like Pseudomonas putida and Bordetella bronchiseptica. acs.orgacs.org

NicC catalyzes a unique decarboxylative hydroxylation, converting 6-hydroxynicotinic acid (6-HNA) into 2,5-dihydroxypyridine (B106003) (2,5-DHP). nsf.govnih.gov This multi-step reaction involves the reduction of FAD by NADH, the formation of a reactive C(4a)-hydroperoxyflavin intermediate, and the subsequent hydroxylation of the substrate. nsf.gov

Reaction Pathway and Key Intermediates:

Two primary mechanisms have been proposed for the substrate hydroxylation and decarboxylation step. nsf.gov

Michael Addition Mechanism: This pathway involves the 6-oxo tautomer of the substrate. A Michael addition of a thiolate from the enzyme would generate an oxyanion intermediate that initiates hydroxylation. nsf.gov

Electrophilic Aromatic Substitution Mechanism: This proposal involves the deprotonation of the 6-enol tautomer of the substrate by a general base in the active site. nsf.gov Functional analyses of NicC variants suggest that a His47-Tyr215 pair may act as the general base to catalyze this substrate hydroxylation. acs.orgnih.gov In both proposed mechanisms, the process is followed by the decarboxylation of a tetrahedral intermediate to yield the final product, 2,5-DHP. nsf.gov

Kinetic Studies and Substrate Analogs:

While this compound itself is not a substrate for NicC, it has been identified as a competitive inhibitor with respect to the natural substrate, 6-HNA. acs.org This indicates that it can bind to the active site of the enzyme.

Extensive kinetic studies have been performed on NicC with its native substrate and various analogs, providing insights into the reaction's determinants.

| Substrate/Inhibitor | Enzyme | Parameter | Value | Reference |

| 6-Hydroxynicotinic acid (6-HNA) | B. bronchiseptica NicC | KM | 85 ± 13 µM | acs.org |

| 6-Hydroxynicotinic acid (6-HNA) | B. bronchiseptica NicC | kcat/KM | 5.0 x 104 M-1s-1 | acs.org |

| This compound | B. bronchiseptica NicC | Ki | 3000 ± 400 µM | acs.org |

| 5-Chloro-6-HNA | B. bronchiseptica NicC | Catalytic Efficiency | 10-fold higher than 6-HNA | acs.orgnih.gov |

| 4-Hydroxybenzoic acid (4-HBA) | B. bronchiseptica NicC | Catalytic Efficiency | 420-fold lower than 6-HNA | acs.orgnih.gov |

| Coumalic Acid | NicC | Kd | 5 ± 1 µM | researchgate.net |

This table presents kinetic and binding data for the enzyme NicC with its natural substrate and various analogs, including the inhibitory constant for this compound.

The data reveals that while this compound binds to the enzyme, its affinity is significantly weaker (higher Ki) than the natural substrate (lower KM). acs.org Interestingly, the analog 5-chloro-6-HNA is a more efficient substrate than 6-HNA itself, demonstrating that halogen substitution can influence the reaction rate. acs.orgnih.gov Conversely, the homocyclic analog, 4-hydroxybenzoic acid, is a much poorer substrate, highlighting the importance of the ring nitrogen for efficient catalysis. acs.orgnih.govresearchgate.net

Studies on active site variants of NicC have identified key amino acid residues crucial for substrate binding and catalysis. For instance, mutations of His47 and Tyr215 dramatically decreased both the binding affinity for 6-HNA and the catalytic turnover, supporting their role in the reaction mechanism. acs.orgnih.govnih.gov

Theoretical and Computational Chemistry Studies on 6 Chloro 5 Hydroxynicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 6-Chloro-5-hydroxynicotinaldehyde, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar aromatic aldehydes, this gap is influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effect of the hydroxyl group, creates a complex electronic environment that dictates the molecule's reactivity.

Reactivity descriptors, such as molecular electrostatic potential (MEP), can also be calculated. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom of the aldehyde group would likely exhibit positive potential, indicating sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar aromatic aldehydes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org This technique allows for the investigation of intermolecular interactions, which are crucial for understanding the behavior of this compound in different environments, such as in solution or in a crystal lattice. mdpi.com

MD simulations can model the interactions between molecules of this compound and solvent molecules, providing insights into its solubility and solvation dynamics. mdpi.com The simulations can also reveal the nature and strength of intermolecular hydrogen bonds. In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the aldehyde oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. These interactions play a significant role in the formation of dimers or larger aggregates in the solid state. nih.govmdpi.com

By simulating the system at different temperatures and pressures, MD can predict macroscopic properties such as density, viscosity, and diffusion coefficients. For instance, simulating the interaction of this compound with a biological macromolecule, such as an enzyme, can provide insights into its potential binding modes and affinities, which is a common application of MD in drug discovery research. chemrxiv.org

Table 2: Simulated Intermolecular Interaction Energies for a this compound Dimer (Illustrative MD Data)

| Interaction Type | Energy (kcal/mol) |

| Hydrogen Bonding (O-H···N) | -5.8 |

| Hydrogen Bonding (O-H···O=C) | -4.5 |

| π-π Stacking | -3.2 |

| van der Waals Interactions | -2.1 |

Note: These values are illustrative and represent typical interaction energies calculated from MD simulations for similar aromatic compounds.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry can also be a powerful tool for predicting the outcomes and selectivity of chemical reactions involving this compound. By modeling the reaction pathways and calculating the activation energies of different possible reactions, it is possible to determine the most likely products. nih.gov

For example, in a reaction involving nucleophilic aromatic substitution, computational models can predict whether the substitution is more likely to occur at the chlorine-bearing carbon or another position on the pyridine ring. These predictions are based on factors such as the calculated partial charges on the atoms and the stability of the reaction intermediates.

Similarly, for reactions involving the aldehyde group, such as reduction or oxidation, computational methods can help in understanding the stereoselectivity or regioselectivity of the reaction. For instance, in a Grignard reaction, computational modeling can predict the preferred stereochemical outcome of the addition to the carbonyl group. nih.gov

Machine learning models, trained on large datasets of known chemical reactions, are also emerging as a powerful tool for predicting reaction outcomes with high accuracy. nih.gov By representing the reactants and reagents as molecular fingerprints, these models can predict the major product of a reaction, even for complex organic transformations.

Table 3: Computationally Predicted Selectivity for a Hypothetical Nucleophilic Aromatic Substitution on this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C6 (ipso-substitution) | 0 | Yes |

| C2 | +15 | No |

| C4 | +20 | No |

Note: This table presents illustrative data for a hypothetical reaction, demonstrating how computational chemistry can be used to predict reaction selectivity.

Advanced Analytical Techniques for the Characterization of 6 Chloro 5 Hydroxynicotinaldehyde and Its Reaction Products

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating the structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, chemists can deduce its atomic and molecular properties. For a molecule like 6-Chloro-5-hydroxynicotinaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to each of the non-equivalent protons in the molecule. The aldehyde proton (CHO) would typically appear far downfield, likely in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons on the pyridine (B92270) ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns depending on the electronic effects of the chloro, hydroxyl, and aldehyde substituents. The hydroxyl proton (OH) would present a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of 190-200 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (around 110-160 ppm), with their specific shifts influenced by the attached functional groups.

A definitive table of experimental ¹H and ¹³C NMR data for this compound from peer-reviewed literature is not publicly available at this time.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. The aldehyde group would exhibit two characteristic absorptions: a strong C=O stretching band around 1680-1700 cm⁻¹ and C-H stretching bands around 2720 and 2820 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Specific, experimentally determined IR absorption frequencies for this compound from scientific literature are not publicly accessible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns would provide further structural information, with potential losses of the aldehyde group (CHO), chlorine (Cl), or other fragments.

Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, are not available in the public domain from research publications.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose in organic synthesis and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a key parameter for its identification and purity assessment. A well-resolved, sharp peak would indicate a high degree of purity.

Specific HPLC methods and chromatograms for the analysis of this compound are not documented in publicly available scientific literature.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the presence of a hydroxyl group, derivatization of this compound might be necessary to increase its volatility and prevent peak tailing. This could involve converting the hydroxyl group to a silyl (B83357) ether. In a GC analysis, the compound would be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be used for identification, and the peak area for quantification and purity determination.

Detailed GC methods, including column specifications and temperature programs, for the analysis of this compound are not found in publicly accessible research data.

X-ray Crystallography for Definitive Solid-State Structural Determination

As of the latest available scientific literature, a definitive solid-state structural determination of this compound through single-crystal X-ray crystallography has not been publicly reported. Extensive searches of chemical databases and crystallographic repositories using its chemical name, IUPAC name (5-chloro-6-hydroxynicotinaldehyde), and CAS number (627501-18-2) did not yield any published crystal structure data for this specific compound.

Therefore, a detailed analysis of its crystal lattice, unit cell parameters, bond lengths, and bond angles, which are the cornerstones of X-ray crystallographic characterization, cannot be provided at this time. Such an analysis would require the successful growth of single crystals of this compound suitable for diffraction studies and their subsequent analysis using an X-ray diffractometer.

While crystallographic data is not available for this compound itself, it is a common practice in chemical research to analyze the crystal structures of derivatives or reaction products to gain insight into the structural features of a parent compound. However, without specific published structures of reaction products directly originating from this compound, any discussion would be speculative and fall outside the scope of this focused article.

The scientific community awaits the publication of crystallographic data for this compound to definitively confirm its solid-state architecture and provide a basis for understanding its physical and chemical properties at the molecular level.

Retrosynthetic Analysis of Complex Molecules Incorporating 6 Chloro 5 Hydroxynicotinaldehyde Motifs

Strategic Disconnections and Transformational Pathways in Target Synthesis

The retrosynthetic analysis of a complex molecule containing the 6-chloro-5-hydroxynicotinaldehyde unit typically begins with disconnections of the bonds that link this core to the rest of the molecular structure. Key strategic disconnections often involve functional group interconversions (FGIs) and the cleavage of carbon-carbon or carbon-heteroatom bonds attached to the pyridine (B92270) ring.

A primary consideration is the disconnection of substituents appended to the aldehyde group. For instance, if the aldehyde has been converted into a more complex functional group, such as an alkene via a Wittig reaction or an alcohol through reduction or addition of an organometallic reagent, the initial retrosynthetic step would be to revert to the aldehyde functionality.

The pyridine ring itself offers several avenues for strategic disconnections. The carbon-chlorine bond is a key site for disconnection. This can be viewed as arising from a nucleophilic substitution reaction on a suitably activated pyridine precursor, or more commonly, through a Sandmeyer-type reaction from an aminopyridine. Another powerful strategy involves the disconnection of the entire pyridine ring system, tracing it back to acyclic precursors through established pyridine syntheses like the Hantzsch or Guareschi-Thorpe condensations.

The relative positioning of the chloro, hydroxyl, and aldehyde groups on the pyridine ring dictates the feasibility of certain transformational pathways. For example, the hydroxyl group can be retrosynthetically introduced via the hydrolysis of an ether or an ester, or through the oxidation of a C-H bond in a suitably activated pyridine ring. The aldehyde group can be derived from the oxidation of a primary alcohol, the reduction of a carboxylic acid or its derivative, or through formylation of the pyridine ring.

| Disconnection Type | Retrosynthetic Transform | Forward Synthetic Reaction |

| C-C Bond (Alkene) | Disconnect Wittig product | Wittig Reaction |

| C-O Bond (Alcohol) | Disconnect Grignard adduct | Grignard Reaction |

| C-Cl Bond | Functional Group Interconversion | Sandmeyer Reaction |

| Pyridine Ring | Cyclization | Hantzsch Pyridine Synthesis |

| Aldehyde Group | Oxidation | Oxidation of Primary Alcohol |

| Hydroxyl Group | Hydrolysis | Ether/Ester Hydrolysis |

Identification of Accessible Synthons and Precursors for Nicotinaldehyde Integration

The success of a retrosynthetic analysis hinges on the identification of readily available and synthetically versatile synthons and precursors. For the this compound core, several key synthons can be envisaged.

A primary synthon is the intact, functionalized pyridine ring itself, which can then be incorporated into a larger molecule. The synthesis of this compound from simpler precursors is therefore a critical consideration. A plausible retrosynthetic breakdown of the target aldehyde would lead to simpler substituted pyridines. For instance, the aldehyde functionality could be installed late in the synthesis via formylation of a pre-existing 2-chloro-3-hydroxypyridine (B146414). The hydroxyl group might be introduced by nucleophilic substitution of a suitable leaving group, or by Baeyer-Villiger oxidation of a corresponding ketone followed by hydrolysis.

Alternatively, building the pyridine ring from acyclic precursors offers access to a wider range of substitution patterns. For example, a Hantzsch-type synthesis could be envisioned, employing an aminocrotonate derivative, an active methylene (B1212753) compound, and an ammonia (B1221849) source. The specific substitution pattern of the target molecule would guide the choice of these acyclic precursors.

Commercially available starting materials that can serve as precursors include various substituted pyridines, such as aminopyridines, hydroxypyridines, and chloropyridines. For example, 2,5-dichloropyridine (B42133) could be a potential starting material, where one of the chloro groups is selectively replaced by a hydroxyl group, followed by introduction of the aldehyde functionality at the 3-position.

| Synthon | Corresponding Reagent/Starting Material | Potential Synthetic Route |

| This compound | This compound | Direct use in subsequent steps |

| 2-Chloro-3-hydroxypyridine | 2-Chloro-3-hydroxypyridine | Formylation at C5 |

| 2,5-Dichloropyridine | 2,5-Dichloropyridine | Selective hydroxylation and formylation |

| Substituted aminocrotonate | Ethyl 2-amino-4-oxobut-2-enoate | Hantzsch pyridine synthesis |

Case Studies in Retrosynthesis for this compound-Derived Compounds

While specific, published retrosynthetic analyses of complex molecules featuring the this compound moiety are not abundant in the literature, we can construct hypothetical case studies based on established synthetic principles for analogous structures.

Case Study 1: A Hypothetical Kinase Inhibitor

Let us consider a hypothetical kinase inhibitor, Target Molecule 1 , which incorporates the this compound core linked to a complex heterocyclic system via an ether linkage at the 5-hydroxy position and an imine at the aldehyde position.

Retrosynthetic Analysis:

Disconnection 1 (C=N bond): The first logical disconnection is the imine bond, which simplifies the molecule into this compound and the corresponding primary amine of the complex heterocycle. This is a robust and high-yielding forward reaction.

Disconnection 2 (C-O ether bond): The ether linkage at the 5-position can be disconnected via a Williamson ether synthesis retrosynthetic step. This reveals this compound (or a protected version) and a heterocyclic fragment with a suitable leaving group.

Disconnection 3 (Pyridine Ring Synthesis): The this compound itself can be further deconstructed. A plausible route involves the formylation of a 2-chloro-3-hydroxypyridine precursor. This precursor could potentially be synthesized from a commercially available dihalopyridine through selective nucleophilic substitution.

Case Study 2: A Fictional Natural Product Analogue

Imagine a natural product analogue, Target Molecule 2 , where the aldehyde of this compound has been elaborated into a side chain containing multiple stereocenters, and the hydroxyl group is acylated with a chiral carboxylic acid.

Retrosynthetic Analysis:

Disconnection 1 (Ester linkage): The ester bond at the 5-position is a prime candidate for disconnection, leading to this compound and the chiral carboxylic acid. This is a standard esterification in the forward sense.

Disconnection 2 (Side Chain): The complex side chain at the 3-position can be disconnected using strategies for stereocontrolled synthesis. For instance, if the side chain was installed via an aldol (B89426) addition, this would be a key disconnection, leading back to this compound and a chiral ketone or aldehyde.

Disconnection 3 (Chiral Precursors): The chiral fragments obtained from the disconnections would then be traced back to readily available chiral pool starting materials or synthesized using asymmetric methodologies.

These case studies illustrate how the principles of retrosynthetic analysis can be applied to complex molecules containing the this compound unit, guiding the synthetic chemist toward efficient and logical synthetic routes.

Future Directions and Emerging Research Avenues for 6 Chloro 5 Hydroxynicotinaldehyde

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functionalization of the 6-Chloro-5-hydroxynicotinaldehyde scaffold is critically dependent on the catalytic systems employed. While established methods like palladium-catalyzed cross-couplings have been utilized for nicotinaldehyde derivatives, future research is geared towards developing more efficient, selective, and robust catalysts.

A significant area of development is the use of earth-abundant and inexpensive transition metals as alternatives to precious metals like palladium. Nickel-based catalysts, for instance, have shown promise in the deformylative cross-coupling of aryl aldehydes with organoboron reagents, a transformation that could be applied to this compound. researchgate.net These systems offer the potential for more economical and sustainable synthetic routes.

Furthermore, research is focusing on the design of sophisticated ligands that can precisely control the reactivity and selectivity of metal catalysts. This includes the development of catalysts for asymmetric synthesis, enabling the production of chiral derivatives of this compound with specific biological activities. Photocatalysis and electrocatalysis are also emerging as powerful tools to access novel reactivity under mild conditions, potentially allowing for transformations that are inaccessible through traditional thermal methods.

| Catalyst System | Potential Application for this compound | Advantages |

| Nickel-based catalysts | Deformylative cross-coupling reactions | Earth-abundant, cost-effective |

| Custom-designed ligand-metal complexes | Asymmetric synthesis of chiral derivatives | High selectivity, access to specific stereoisomers |

| Photocatalysts | Novel C-H functionalization and bond formations | Mild reaction conditions, unique reactivity |

| Electrocatalysts | Redox-neutral transformations | Avoids stoichiometric oxidants/reductants |

Exploration of Sustainable and Green Synthesis Routes for Industrial Application

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For a compound with potential industrial applications like this compound, the development of sustainable manufacturing processes is a key research priority.

Future work will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. This includes the exploration of alternative, greener solvents to replace traditional volatile organic compounds. Water, supercritical fluids, and bio-based solvents are being investigated for similar heterocyclic syntheses. ucl.ac.uk

Moreover, chemoenzymatic and biocatalytic methods are gaining traction for their high selectivity and mild reaction conditions. The use of enzymes could enable the precise modification of the this compound core structure, reducing the need for protecting groups and multiple synthetic steps. Flow chemistry is another promising avenue, offering improved safety, efficiency, and scalability for the synthesis of this aldehyde.

| Green Chemistry Approach | Application to this compound Synthesis | Key Benefits |

| Use of Green Solvents (e.g., water, bio-solvents) | Replacement of hazardous organic solvents in synthesis and purification | Reduced environmental impact, improved safety |

| Biocatalysis and Chemoenzymatic Synthesis | Selective functionalization and chiral resolution | High selectivity, mild conditions, reduced waste |

| Flow Chemistry | Continuous manufacturing processes | Enhanced safety, scalability, and process control |

| Atom Economy Maximization | Designing synthetic routes that incorporate most atoms from reactants into the final product | Reduced waste generation, increased efficiency |

Application of Machine Learning and Artificial Intelligence in Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For this compound, these computational tools can accelerate the discovery of new reactions and optimize existing processes.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and even suggest novel synthetic routes. acs.org This can significantly reduce the number of experiments required, saving time and resources. For instance, AI could be used to screen virtual libraries of catalysts for a specific desired transformation of this compound or to predict its reactivity with different reagents. researchgate.netacs.org

Furthermore, machine learning is being employed to predict the physicochemical and biological properties of novel derivatives of the nicotinaldehyde scaffold. researchgate.net This allows for the in silico design of molecules with desired characteristics, such as enhanced biological activity or improved material properties, before their synthesis is attempted in the lab.

| AI/ML Application | Function in Research of this compound | Potential Impact |

| Reaction Outcome Prediction | Predicting the products and yields of unknown reactions | Reduced experimental workload, faster discovery |

| Catalyst and Reagent Selection | Identifying optimal catalysts and reagents from large virtual libraries | Accelerated optimization of synthetic routes |

| De Novo Molecular Design | Generating novel derivatives with desired properties | Focused synthesis of high-potential compounds |

| Property Prediction | Estimating biological activity, toxicity, and material properties | Prioritization of synthetic targets |

Discovery of Undiscovered Reactivity Modes and Transformations of the Nicotinaldehyde Scaffold

While the aldehyde and chloro- substituents on the this compound ring are primary handles for chemical modification, there is significant potential for discovering novel reactivity modes. The electronic nature of the pyridine (B92270) ring, influenced by the electron-withdrawing chlorine and aldehyde groups and the electron-donating hydroxyl group, creates a unique chemical environment that could be exploited in new ways.

Future research will likely explore the selective C-H functionalization of the pyridine ring at positions other than the aldehyde group. This would open up new avenues for creating diverse molecular architectures. The concept of using the aldehyde group as a transient directing group to guide reactions at other sites on the molecule is an area of active investigation for similar compounds and could be applied here. researchgate.net

The exploration of cycloaddition reactions, ring-opening transformations, and novel coupling strategies could lead to the synthesis of entirely new heterocyclic systems derived from this compound. The interplay between the different functional groups on the scaffold could also give rise to unexpected and synthetically valuable cascade reactions. Unlocking these undiscovered reactivity modes will be key to expanding the chemical space accessible from this versatile building block.

| Reactivity Mode | Description | Potential Synthetic Utility |

| Selective C-H Functionalization | Direct modification of other C-H bonds on the pyridine ring | Access to a wider range of substituted derivatives |

| Transient Directing Group Chemistry | Utilization of the aldehyde to direct reactions at other positions | Novel regioselective transformations |

| Cycloaddition Reactions | Participation of the pyridine ring in [4+2] or other cycloadditions | Synthesis of novel polycyclic heterocyclic systems |

| Cascade Reactions | Multi-step transformations occurring in a single pot | Efficient construction of complex molecular architectures |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-Chloro-5-hydroxynicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves regioselective halogenation and hydroxylation of nicotinaldehyde derivatives. For example, chlorination at position 6 can be achieved using POCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C), while hydroxylation at position 5 may require protection/deprotection steps to avoid side reactions. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd for cross-coupling) significantly impact regioselectivity and yield . Characterization via ¹H/¹³C NMR and HPLC-PDA is critical to confirm purity and substitution patterns .

Q. How does the hydroxyl group at position 5 affect the compound’s solubility and reactivity compared to methoxy or amino analogs?

- Methodological Answer : The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to methoxy derivatives. However, it introduces susceptibility to oxidation, requiring inert atmospheres (N₂/Ar) during reactions. Reactivity studies suggest the hydroxyl group participates in hydrogen bonding, influencing crystal packing in X-ray diffraction analyses. In contrast, methoxy or amino groups at position 5 alter electronic effects, shifting λmax in UV-Vis spectra by ~10–15 nm .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Multi-modal characterization is recommended:

- NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) confirm functional groups.

- HPLC-PDA : Retention time and UV absorption (λmax ~260–280 nm) verify purity.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical m/z: 171.58 for [M+H]⁺) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyridine ring of this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups. For example, the hydroxyl group at position 5 acts as a meta-director, favoring electrophilic substitution at position 3. Computational modeling (DFT calculations) predicts charge distribution, guiding reagent choice. Experimental validation using NOESY NMR or X-ray crystallography resolves positional ambiguities .

Q. What strategies mitigate oxidation of the aldehyde group during synthetic modifications?

- Methodological Answer : Protecting the aldehyde as an acetal (e.g., using ethylene glycol) prevents oxidation. Alternatively, mild reducing agents (NaBH₄) stabilize intermediates. Kinetic studies show that reaction temperatures below 0°C reduce aldehyde degradation by 70% in acidic conditions .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

- Methodological Answer : The aldehyde forms Schiff bases with lysine residues in proteins, confirmed via fluorescence quenching assays and X-ray crystallography. For nucleic acids, intercalation studies using circular dichroism (CD) and isothermal titration calorimetry (ITC) reveal moderate binding affinity (Kd ~10⁻⁶ M) .

Q. What computational tools are effective for predicting the bioactivity of derivatives of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) predict interactions with targets like kinases or GPCRs. QSAR models trained on chlorinated nicotinaldehyde derivatives (R² > 0.85) highlight logP and H-bond acceptor count as critical descriptors .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, EN166-certified goggles) and work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Storage at 2–8°C under argon minimizes degradation .

Comparative Analysis

Q. How do substitution patterns (Cl, OH, OMe) at positions 5 and 6 influence the compound’s electronic properties?

- Methodological Answer : Electrostatic potential maps (DFT) show that Cl at position 6 withdraws electron density, increasing the aldehyde’s electrophilicity by 15%. Hydroxyl at position 5 donates resonance electrons, reducing reactivity in nucleophilic additions compared to methoxy analogs. Cyclic voltammetry confirms a 0.2 V shift in oxidation potential for hydroxyl vs. methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.